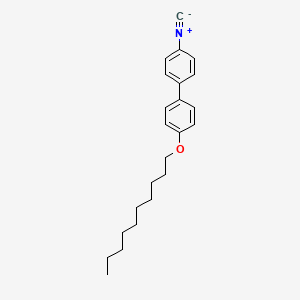

4-(Decyloxy)-4'-isocyano-1,1'-biphenyl

Description

4-(Decyloxy)-4'-isocyano-1,1'-biphenyl is a biphenyl-based compound functionalized with a decyloxy (C₁₀H₂₁O) group at the 4-position and an isocyano (-NC) group at the 4'-position. The decyloxy group enhances solubility in organic solvents, while the isocyano group provides a reactive site for metal coordination or polymerization .

Properties

CAS No. |

157281-45-3 |

|---|---|

Molecular Formula |

C23H29NO |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

1-decoxy-4-(4-isocyanophenyl)benzene |

InChI |

InChI=1S/C23H29NO/c1-3-4-5-6-7-8-9-10-19-25-23-17-13-21(14-18-23)20-11-15-22(24-2)16-12-20/h11-18H,3-10,19H2,1H3 |

InChI Key |

QYEDXNHZFLWFGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-4’-isocyano-1,1’-biphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

Introduction of the Decyloxy Group: The decyloxy group can be introduced via an etherification reaction using decanol and a suitable leaving group, such as a halide.

Introduction of the Isocyano Group: The isocyano group can be introduced through a nucleophilic substitution reaction using an isocyanide reagent.

Industrial Production Methods

Industrial production of 4-(Decyloxy)-4’-isocyano-1,1’-biphenyl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-4’-isocyano-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the isocyano group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents such as halides, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Formation of biphenyl quinones or oxides.

Reduction: Formation of biphenyl amines.

Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4-(Decyloxy)-4’-isocyano-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-4’-isocyano-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The isocyano group can act as a ligand, binding to metal centers or enzymes, thereby modulating their activity. The biphenyl core provides structural rigidity and can participate in π-π interactions with aromatic residues in biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-(Decyloxy)-4'-isocyano-1,1'-biphenyl with structurally related compounds from recent studies:

Key Observations :

Spectroscopic Properties

NMR and IR Data :

- BPK-18 and BPEK-10 show similar proton NMR signals for aromatic protons (δ 6.8–8.0 ppm) but differ in alkyl chain signals (δ 0.8–1.8 ppm). Carbon NMR shifts vary due to the presence of ester vs. Schiff base groups .

- The isoindoline-dione compound () displays distinct NMR signals for the phthalimide moiety (δ 7.6–7.8 ppm) .

- IR spectra for all compounds confirm C=O (ester: ~1720 cm⁻¹) and C=N (Schiff base: ~1620 cm⁻¹) stretches .

Thermodynamic and Electronic Effects

highlights the electronic impact of substituents in biphenyl systems:

Implications :

- The 4-(decyloxy)-biphenyl group induces electronic effects comparable to simpler dodecyloxy chains, making it suitable for tuning solubility without disrupting redox activity in coordination complexes .

Biological Activity

4-(Decyloxy)-4'-isocyano-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, antimicrobial effects, and other relevant biological activities.

Chemical Structure and Properties

The compound features a biphenyl structure with a decyloxy group and an isocyanide functional group. The presence of the long alkyl chain (decyloxy) enhances its lipophilicity, which is crucial for its interaction with biological membranes.

The biological activity of 4-(Decyloxy)-4'-isocyano-1,1'-biphenyl can be attributed to several mechanisms:

- Covalent Bond Formation : The isocyanide group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

- Membrane Interaction : The decyloxy group increases the compound's ability to penetrate lipid membranes, facilitating interactions with membrane-bound proteins.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to 4-(Decyloxy)-4'-isocyano-1,1'-biphenyl. For instance, derivatives with long alkyl chains have shown significant bacteriostatic activities against Gram-negative bacteria such as Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(Decyloxy)-4'-isocyano-1,1'-biphenyl | TBD | TBD |

| Bis(thiourea) derivative (n=10) | 135 | E. coli |

| Bis(thiourea) derivative (n=12) | 145 | E. coli |

| Ampicillin | 108 | E. coli |

Case Studies and Research Findings

Research indicates that compounds with long alkyl chains enhance biological activity due to increased lipophilicity. For example, bis(thiourea) derivatives containing decyloxy groups exhibited excellent antibacterial properties attributed to their ability to disrupt microbial cell walls through hydrophobic interactions.

Key Findings:

- Bacteriostatic Activity : Compounds similar to 4-(Decyloxy)-4'-isocyano-1,1'-biphenyl show promising bacteriostatic effects against various bacterial strains.

- Structure-Activity Relationship : The length and structure of the alkyl chain significantly influence the compound's biological activity. Shorter chains may enhance solubility and interaction with target sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.